1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide
Description
Molecular Formula, Molecular Weight, and CAS Registry Number
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H13NO3S | |
| Molecular Weight | 287.334 g/mol | |
| CAS Registry Number | 41335-50-6 | |
| Exact Mass | 287.062 g/mol |
The molecular formula C15H13NO3S confirms 15 carbon atoms, 13 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The CAS Registry Number 41335-50-6 uniquely identifies this compound in chemical databases.
Stereochemical Considerations and Isomeric Forms
The 1-phenylethyl substituent introduces a chiral center at the ethyl group’s second carbon (C-1 of the ethyl chain). This results in two enantiomers:
- (R)-2-(1-phenylethyl)-1,1-dioxo-1,2-benzothiazol-3-one
- (S)-2-(1-phenylethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Current literature does not specify whether the compound is synthesized as a racemic mixture or as a single enantiomer. No geometric isomerism is possible due to the absence of double bonds or restricted rotation in the core structure.
Isomeric Forms
- Tautomerism : The ketone group at position 3 may exhibit keto-enol tautomerism under specific conditions, though this is not experimentally documented for this compound.
- Ring-Chain Tautomerism : The benzisothiazole ring’s stability likely prevents significant tautomeric shifts.
No studies have reported diastereomers or other stereoisomeric forms for this molecule.
Properties
CAS No. |
41335-50-6 |
|---|---|
Molecular Formula |
C15H13NO3S |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1,1-dioxo-2-(1-phenylethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H13NO3S/c1-11(12-7-3-2-4-8-12)16-15(17)13-9-5-6-10-14(13)20(16,18)19/h2-11H,1H3 |
InChI Key |
BIMFNVQIKSFZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Phenacylation of Saccharin
One established method to prepare 1,2-benzisothiazol-3(2H)-one derivatives substituted at the 2-position with phenylalkyl groups involves the alkylation of sodium saccharin with phenacyl bromide. This method was reported in a crystallographic study where phenacyl bromide was slowly added to a suspension of sodium saccharin in dimethylformamide (DMF) and stirred at 383 K (110 °C) for 3 hours under anhydrous conditions. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was poured onto crushed ice, precipitating the product, which was then filtered and washed with distilled water and cold ethanol. Crystals suitable for X-ray diffraction were grown from chloroform-methanol mixtures. This method yields the N-phenacylsaccharin derivative, which is structurally related to the target compound 1,2-benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide.
| Parameter | Details |
|---|---|
| Starting materials | Sodium saccharin, phenacyl bromide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 383 K (110 °C) |
| Reaction time | 3 hours |
| Workup | Ice quench, filtration, washing |
| Product isolation | Crystallization from chloroform-methanol (3:1) |
| Yield | Not specified |
Regioselective Alkylation with Alcohols
Alternative alkylation methods involve the use of alcohols under basic conditions to regioselectively alkylate saccharin. Although specific to long-chain alkyl groups, this approach demonstrates the versatility of saccharin alkylation, which can be adapted for phenylethyl groups by selecting appropriate alcohols or halides.
Cyclization via Halogenating Agents from 2-(Alkylthio)benzaldehyde or Benzonitrile Precursors
A patented method describes the synthesis of 1,2-benzisothiazol-3-ones, including derivatives like 1,2-benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide, through cyclization reactions involving halogenating agents. The process involves two main embodiments:
Embodiment I: Cyclization of 2-(Alkylthio)benzaldehyde Oximes
- A 2-(alkylthio)benzaldehyde is first converted to its oxime by reaction with hydroxylamine in a water-insoluble organic solvent (e.g., hydrocarbons like toluene or halogenated solvents like dichloromethane).
- The oxime-containing solvent layer is separated and treated with a halogenating agent (e.g., bromine or chlorine sources) to induce cyclization, forming the 1,2-benzisothiazol-3-one core.
- This method allows a one-pot process starting from 2-(alkylthio)benzaldehyde to the benzisothiazol-3-one derivative.
Embodiment II: Cyclization of 2-(Alkylthio)benzonitriles
- 2-(Alkylthio)benzonitriles are prepared by reacting 2-halobenzonitriles with alkanethiols in the presence of a base in a heterogeneous solvent system.
- The organic layer containing the 2-(alkylthio)benzonitrile is then treated with a halogenating agent in the presence of water to cyclize into the 1,2-benzisothiazol-3-one.
- This process can also be performed as a one-pot synthesis.
| Step | Conditions/Details |
|---|---|
| Starting materials | 2-(alkylthio)benzaldehyde or 2-(alkylthio)benzonitrile |
| Solvents | Hydrocarbons (toluene, benzene), halogenated hydrocarbons (dichloromethane) |
| Temperature | -20 to 170 °C (preferably 0 to 150 °C) |
| Reaction time | 1 to 40 hours |
| Halogenating agents | Bromine, chlorine sources |
| Workup | Crystallization or recrystallization after extraction |
| Advantages | High yield, short process, inexpensive starting materials |
This method is advantageous for producing various substituted benzisothiazol-3-ones with antibacterial or antifungal properties and can be adapted for the synthesis of 2-(1-phenylethyl) derivatives by selecting appropriate alkylthio substituents.
Structural and Analytical Data Supporting Preparation
The compound 1,2-benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide has been characterized by X-ray crystallography, confirming the planar benzothiazole moiety and the dihedral angle between the benzothiazole and phenyl rings. Non-classical hydrogen bonding interactions stabilize the crystal structure. The molecular formula is C15H11NO4S with a molecular weight around 289 g/mol.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|---|
| Alkylation of sodium saccharin | Sodium saccharin, phenacyl bromide | DMF, 383 K, 3 h | Straightforward, well-documented | Suitable for phenacyl derivatives |
| Cyclization of oximes | 2-(alkylthio)benzaldehyde, hydroxylamine | Organic solvent, halogenating agent | One-pot, high yield | Versatile for various alkyl groups |
| Cyclization of benzonitriles | 2-halobenzonitrile, alkanethiol, base | Halogenating agent, water present | One-pot, efficient | Adaptable for substituted derivatives |
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Antimicrobial Activity
1,2-Benzisothiazol-3(2H)-one derivatives have been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against various fungal pathogens. For instance, amino acid-derived derivatives have been identified as potential antifungal agents with promising minimum inhibitory concentration (MIC) values against a range of fungi .
Antioxidant Properties
Research indicates that compounds within the benzisothiazole family possess antioxidant properties. These compounds can scavenge free radicals and may be useful in developing therapeutic agents aimed at oxidative stress-related conditions .
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various medicinally relevant molecules. Its structure allows for modifications that can lead to the development of new pharmaceutical agents targeting different diseases .
Pesticidal Activity
1,2-Benzisothiazol-3(2H)-one has been explored for its potential as a pesticide. Its efficacy as a fungicide and bactericide makes it suitable for agricultural applications where control of microbial pathogens is necessary .
Case Studies
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with related derivatives:
*The bulky phenylethyl group likely disrupts planarity, reducing crystal lattice stability compared to planar analogs like 2-methyl saccharin .
Pharmacological Activity
- Saccharin (unsubstituted): Limited bioactivity but serves as a scaffold for COX-2 inhibitors and elastase inhibitors .
- 2-(3-Methoxyphenyl)acetyl saccharin: Exhibits analgesic properties via COX-2 inhibition .
- 2-Heptyl saccharin: Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility .
- Target compound: The phenylethyl group may improve receptor binding in CNS-targeted therapies (e.g., 5-HT antagonists) due to aromatic interactions, though cytotoxicity risks require evaluation .
Toxicity and Regulatory Considerations
Biological Activity
1,2-Benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide (CAS No. 41335-50-6) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring fused to a thiazole ring, with a phenylethyl group attached to the nitrogen atom of the thiazole ring and two oxo groups at positions 1 and 1 of the benzisothiazole core. Its molecular formula is C15H13NO3S, and it has a molecular weight of approximately 287.33 g/mol .
Antimicrobial Activity
Research has shown that derivatives of 1,2-benzisothiazol-3(2H)-one exhibit potent antimicrobial properties. For instance, studies have indicated that certain derivatives can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Enzyme Inhibition
One of the most notable biological activities of this compound is its ability to inhibit human mast cell tryptase. A study identified several derivatives with varying potencies; for example:
- The compound (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate exhibited an IC50 of 0.85 µM.
- Further modifications led to compounds with significantly improved inhibition (IC50 as low as 0.064 µM), indicating that structural alterations can enhance biological activity .
Cytotoxicity and Antitumor Activity
Some studies have explored the cytotoxic effects of 1,2-benzisothiazol-3(2H)-one derivatives on cancer cell lines. These compounds have shown promise in selectively inducing apoptosis in tumor cells while sparing normal cells, suggesting potential applications in cancer therapy .
Synthesis Methods
Several synthesis pathways have been developed for producing 1,2-benzisothiazol-3(2H)-one derivatives. Common methods include:
- Reactions with Carboxylic Acids : Utilizing bromomethyl derivatives in the presence of bases like potassium carbonate.
- Modification of Side Chains : Extending side chains to enhance potency and selectivity against specific enzymes .
Study on Mast Cell Inhibition
A library of compounds derived from 1,2-benzisothiazol-3(2H)-one was synthesized to evaluate their inhibitory effects on human mast cell tryptase. The most potent inhibitors were identified through systematic modifications to the side chains:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 7b | 0.85 | Non-saturable initial velocity |
| Compound 7d | 0.10 | Time-dependent inhibition |
| Compound 7n | 0.064 | Time-dependent inhibition with higher affinity |
This study demonstrated that structural modifications could lead to significant increases in inhibitory potency .
Antimicrobial Efficacy Study
In another study focusing on antimicrobial activity, derivatives were tested against various bacterial strains including E. coli and S. aureus. Results indicated that specific substitutions on the benzisothiazole core enhanced antibacterial efficacy significantly compared to unmodified compounds .
Q & A
Basic: What synthetic methods are effective for synthesizing 1,2-benzisothiazol-3(2H)-one, 2-(1-phenylethyl)-, 1,1-dioxide, and how do reaction parameters influence yield?
The compound is typically synthesized via alkylation of the parent benzisothiazolone scaffold. Key methods include:
- Nucleophilic substitution : Reacting 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with 1-phenylethyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaOH) in polar aprotic solvents like DMF or methanol. and describe analogous syntheses using cinnamyl chloride or methylating agents, achieving yields of 50–81% depending on stoichiometry and temperature .
- Optimization factors : Higher yields are observed with excess alkylating agents, controlled reaction temperatures (e.g., 90°C for 3 hours), and inert atmospheres to prevent side reactions. highlights that solvent choice (e.g., methanol vs. DMF) and purification methods (e.g., recrystallization) significantly impact purity .
Basic: What analytical techniques are critical for structural and purity characterization?
- Chromatography : Gas chromatography (GC) with non-polar columns (e.g., Z. Anal. Chem. 255) confirms purity (>98% as per ). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., NIST MS data in ) .
- Spectroscopy : NMR (¹H/¹³C) identifies substitution patterns, particularly the phenylethyl group’s stereochemistry. IR detects characteristic S=O and C=O stretches .
- X-ray crystallography : Used to resolve conformational details (e.g., planarity of the benzisothiazole ring and intermolecular C–H···O interactions, as shown in and ) .
Basic: What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, goggles, and respirators are mandatory due to skin/eye irritation risks ( ).
- Environmental precautions : Avoid aquatic release (aquatic toxicity LC50 <1 mg/L, ). Use fume hoods to prevent inhalation of dust .
- First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion (). Pre-employment respiratory function tests are advised for workers with asthma or chronic lung conditions .
Advanced: How do substituents on the benzisothiazol ring modulate bioactivity?
- Phenylethyl group : Enhances lipophilicity, improving membrane permeability for CNS-targeted applications (). Analogous N-alkyl derivatives (e.g., methyl or allyl groups in and ) show reduced antimicrobial activity compared to bulkier arylalkyl substituents .
- Electron-withdrawing groups : Fluorine or chlorine at the phenyl ring () increases electrophilicity, enhancing enzyme inhibition (e.g., elastase or tryptase) .
- Methodology : Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro assays (e.g., MIC for antimicrobial activity or IC50 for enzyme inhibition) .
Advanced: How should researchers address conflicting bioactivity data in literature?
- Source analysis : Contradictions often arise from assay variability (e.g., bacterial strain differences in antimicrobial studies) or purity issues (e.g., residual solvents affecting toxicity results, as noted in and ) .
- Experimental controls : Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) and validate compound purity via HPLC/GC ( ). Cross-reference with structural analogs (e.g., saccharin derivatives in ) to identify trends .
Advanced: What structural insights does crystallography provide for this compound?
- Conformational analysis : The benzisothiazole core is planar (r.m.s. deviation <0.01 Å), with the phenylethyl group adopting a staggered conformation to minimize steric hindrance ( ). Intramolecular C–H···O interactions stabilize the crystal lattice .
- Packing interactions : Chains formed via intermolecular C–H···O bonds (2.8–3.2 Å) influence solubility and melting point ( ). Compare with sodium salt derivatives ( ) to assess ionic vs. covalent packing effects .
Advanced: How does this compound’s toxicity compare to structural analogs?
- Acute toxicity : Higher LD50 than methyl derivatives ( ) but lower than saccharin sodium salts ( ), likely due to increased lipophilicity enhancing cellular uptake .
- Chronic exposure : recommends longitudinal respiratory function tests for lab personnel, as benzisothiazolones may sensitize airways over time .
- Ecotoxicology : More toxic to aquatic organisms (LC50 <1 mg/L) than non-sulfonated analogs ( ). Biodegradability studies (OECD 301) are advised for waste management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
